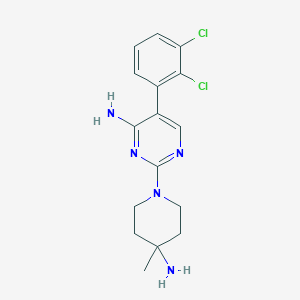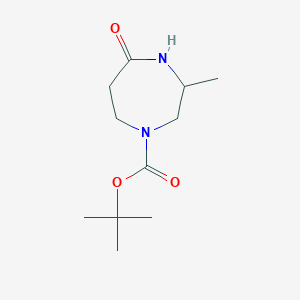
Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate is a chemical compound with a complex structure that includes a phosphonate group, a tetrahydro-2H-pyran ring, and a nonyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate typically involves the reaction of a nonyl halide with a tetrahydro-2H-pyran derivative, followed by the introduction of the phosphonate group. Common reagents used in this synthesis include dimethyl phosphite and a base such as sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The nonyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted nonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl ((tetrahydro-2H-pyran-2-yloxy)methyl)phosphonate
- Dimethyl ((4s)-4-((tetrahydro-2H-pyran-2-yl)oxy)octyl)phosphonate
Uniqueness
Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate is unique due to its specific structural features, such as the nonyl chain and the tetrahydro-2H-pyran ring.
Eigenschaften
Molekularformel |
C16H33O5P |
|---|---|
Molekulargewicht |
336.40 g/mol |
IUPAC-Name |
2-[(4S)-1-dimethoxyphosphorylnonan-4-yl]oxyoxane |
InChI |
InChI=1S/C16H33O5P/c1-4-5-6-10-15(21-16-12-7-8-13-20-16)11-9-14-22(17,18-2)19-3/h15-16H,4-14H2,1-3H3/t15-,16?/m0/s1 |
InChI-Schlüssel |
WEJXBWLOAWUGSA-VYRBHSGPSA-N |
Isomerische SMILES |
CCCCC[C@@H](CCCP(=O)(OC)OC)OC1CCCCO1 |
Kanonische SMILES |
CCCCCC(CCCP(=O)(OC)OC)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


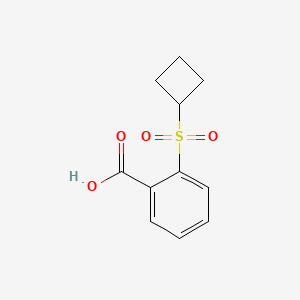
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
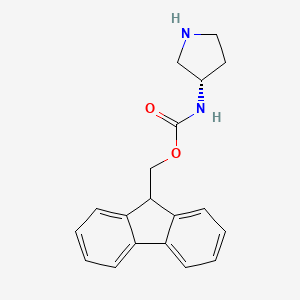

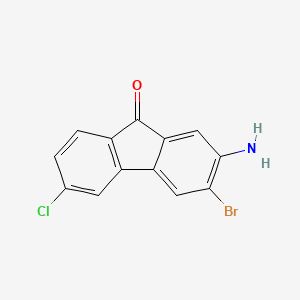
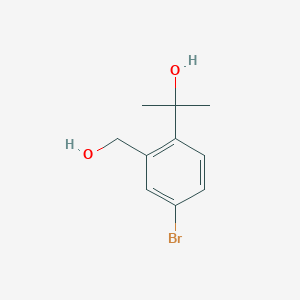

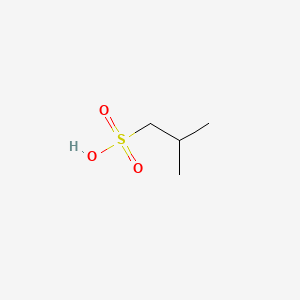

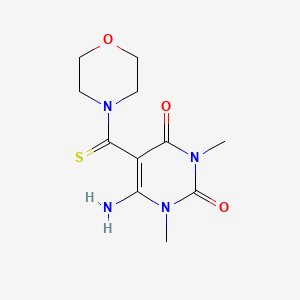
![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)

